3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine
Description
This compound features a bipyrazole core with a methyl group at the 1' position, a trifluoromethyl (-CF₃) group at the 5-position, and a propan-1-amine side chain. Its molecular formula is C₁₂H₁₄F₃N₅, with a molecular weight of 285.27 g/mol (exact value varies based on isotopic distribution).
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)17-19(9)4-2-3-15/h5-7H,2-4,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZYNBJVMRLSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CCCN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-amine typically involves the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the reaction of methyl hydrazine hydrochloride with appropriate pyrazole derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via lithiation followed by trapping with electrophiles.
Attachment of the Propan-1-amine Side Chain: The final step involves the reaction of the bipyrazole intermediate with propan-1-amine under suitable conditions.
Industrial Production Methods
Chemical Reactions Analysis
Functionalization via Nucleophilic Substitution
The primary amine group undergoes alkylation and acylation :
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Alkylation : Reaction with 1-bromo-3-chloropropane in acetonitrile yields chloroalkyl derivatives (yield: 38–45%) .
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Acylation : Treatment with acetic anhydride forms acetylated products, confirmed by IR () .
Table 2: Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 1-Bromo-3-chloropropane, CsCO | 40% |
| Aza-Michael Addition | DBU, CHCN, 65°C | 64% |
Enaminone Formation and Cyclization
The compound participates in enaminone chemistry when reacted with DMF-DMA (dimethylformamide dimethyl acetal) :
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Forms enaminone intermediates (4 ), which cyclize with aminoazoles (e.g., 3-amino-1,2,4-triazole) to yield azolo[1,5-a]pyrimidines (5–7 ) .
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Mechanism : Elimination of dimethylamine followed by cycloaddition (Scheme 4 in ).
Trifluoromethyl Group Reactivity
The trifluoromethyl (CF) group enhances electrophilic substitution:
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Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
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Hydrolysis : CF resists hydrolysis under acidic/basic conditions, ensuring stability in biological assays .
Biological Activity and Derivatization
Derivatives exhibit antimicrobial and antitubercular activity :
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Antitubercular analogs : Substitution with pyridazinone moieties suppresses Mycobacterium tuberculosis growth (MIC = 15.6 μM) .
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SAR studies : Electron-withdrawing groups (e.g., NO, Cl) improve potency .
Table 3: Biological Activity of Derivatives
| Derivative | Biological Target | IC/MIC |
|---|---|---|
| Pyridazinone analog | M. tuberculosis DprE1 | 15.6 μM |
| Azolo-pyrimidine | FGFR1 kinase | 30.6 μM |
Scientific Research Applications
3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Modifications in Bipyrazole Derivatives
The following table highlights key structural analogs and their differences:
Key Observations:
- Ethyl vs.
- Nitrile vs. Amine Functional Groups : Nitrile-containing compounds () lack the hydrogen-bonding capability of amines, which may reduce target affinity but increase stability against enzymatic degradation.
Antimicrobial and Antitubercular Potential:
- Trifluoromethyl Role: The -CF₃ group is associated with enhanced antimicrobial activity in pyrazole-thiazole hybrids (e.g., MIC values <20 µg/mL against M. tuberculosis in sulfonamide derivatives ).
- Amine Chain Advantage : The propan-1-amine chain may improve solubility and interaction with bacterial targets compared to nitrile or sulfonamide analogs .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Ethyl Analog | Nitrile Analog |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~3.1 | ~3.8 |
| Hydrogen Bond Donors | 2 (amine NH₂) | 2 | 0 |
| Water Solubility | Moderate | Low | Very low |
- The amine group in the target compound improves water solubility compared to nitrile derivatives, favoring oral bioavailability.
Biological Activity
3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₀F₃N₅
- Molecular Weight : 269.226 g/mol
- CAS Number : 1006461-64-8
Biological Activity Overview
The biological activity of this compound has been explored through various studies:
1. Anticancer Activity
Recent studies have indicated that compounds featuring the bipyrazole structure exhibit promising anticancer properties. For instance, derivatives with similar scaffolds have shown cytotoxic effects against various human cancer cell lines, including lung and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | Apoptosis induction |
| Compound B | HCT116 (Colon) | 20 | Cell cycle arrest |
2. HDAC Inhibition
Histone deacetylases (HDACs) are crucial targets in cancer therapy. Compounds related to bipyrazole have been synthesized and screened for HDAC inhibition. For example, a study demonstrated that certain derivatives displayed selective inhibition against HDAC6, a target implicated in oncogenesis.
| Compound | HDAC6 Inhibition IC50 (μM) |
|---|---|
| Compound C | 12 |
| Compound D | 8 |
3. Antimicrobial Activity
The trifluoromethyl group present in the compound has been associated with enhanced antimicrobial activity. Studies suggest that modifications in the bipyrazole structure can lead to compounds with significant activity against pathogens like Chlamydia and Neisseria meningitidis. The presence of electronegative groups appears to enhance this activity.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a series of bipyrazole derivatives, including our compound of interest. The results indicated that these compounds could inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents.
Case Study 2: Mechanistic Studies on HDAC Inhibition
Another research effort focused on elucidating the mechanism by which bipyrazole derivatives inhibit HDAC6. Using biochemical assays, it was found that these compounds could disrupt the enzyme's active site, leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-(1'-methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of bipyrazolyl derivatives typically involves multi-step processes, such as condensation of substituted pyrazole precursors followed by alkylation or amination. For example, trifluoromethyl-substituted pyrazoles can be synthesized via nucleophilic substitution using trifluoromethylation agents (e.g., Ruppert–Prakash reagent) under anhydrous conditions . Optimization of reaction time, temperature (e.g., 60–80°C for trifluoromethylation), and solvent polarity (e.g., DMF or THF) is critical to achieving >70% yields. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is often required .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural characterization relies on:
- NMR Spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., trifluoromethyl peaks at ~110–120 ppm in NMR) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular C–H⋯N interactions stabilizing bipyrazole cores) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] ion matching theoretical mass within 2 ppm error) .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO-LUMO gaps : To assess charge-transfer potential (e.g., gaps <3.0 eV suggest high reactivity) .
- Electrostatic Potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., amine groups as electron-rich regions) .
- Thermodynamic Properties : Gibbs free energy and enthalpy variations with temperature (25–500 K) to predict stability under experimental conditions .
Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved for this compound?
- Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism in solution vs. solid state). Strategies include:
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., pyrazole ring proton shifts at low temperatures) .
- Solid-State NMR : Compare with single-crystal data to confirm static configurations .
- DFT-MD Simulations : Model solution-phase behavior to reconcile experimental observations .
Q. What experimental designs are recommended for studying its environmental fate and biodegradation?
- Methodological Answer : Follow ISO 14507:2017 guidelines:
- Batch Reactor Studies : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature .
- Microcosm Assays : Use soil/water systems spiked with -labeled compound to track mineralization (e.g., evolution) .
- LC-MS/MS Quantification : Monitor degradation products (e.g., trifluoroacetic acid as a common metabolite) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV-TWA: 1 mg/m for similar amines) .
- Waste Disposal : Segregate halogenated waste for incineration (≥1200°C) to prevent release of HF or CF radicals .
Bioactivity and Applications
Q. How can researchers evaluate its potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., JAK2 or EGFR) to measure IC values .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to kinase ATP pockets (e.g., hinge region interactions) .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Data Contradiction Analysis
Q. Why might biological activity data vary across studies, and how can this be mitigated?
- Methodological Answer : Variability arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
